-Fluoro-4-methylbenzenesulfonyl chloride (also known as FMBS chloride) is a versatile reagent used in organic synthesis for various purposes, including:
Due to its ability to modify the properties of molecules, FMBS chloride finds applications in medicinal chemistry:
FMBS chloride can be employed in material science for:
3-Fluoro-4-methylbenzenesulfonyl chloride is an aromatic sulfonyl chloride compound characterized by the molecular formula and a molecular weight of approximately 208.64 g/mol. It features a fluorine atom at the meta position relative to a methyl group on a benzene ring, with a sulfonyl chloride functional group attached. The compound appears as white to pale yellow crystals or powder and has a melting point ranging from 44.5 to 53.5 °C .
As mentioned earlier, Fmoc-Cl functions as a protecting group for amines in peptide synthesis. The Fmoc moiety sterically hinders the amine group, preventing it from participating in unwanted side reactions while the peptide chain is being built. The ease of Fmoc removal under mild acidic conditions allows for controlled deprotection of the amine group at the desired stage of the synthesis.
Fmoc-Cl is a corrosive and irritant compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Fmoc-Cl also reacts with water to release hydrochloric acid fumes, which can further irritate the respiratory system [].
The synthesis of 3-fluoro-4-methylbenzenesulfonyl chloride typically involves:
3-Fluoro-4-methylbenzenesulfonyl chloride finds applications in various fields:
Several compounds share structural similarities with 3-fluoro-4-methylbenzenesulfonyl chloride, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methylbenzenesulfonyl chloride | C7H9ClO2S | Lacks fluorine; used in similar synthetic pathways |
3-Chloro-4-methylbenzenesulfonyl chloride | C7H6Cl2O2S | Contains chlorine instead of fluorine; different reactivity |
3-Nitro-4-methylbenzenesulfonyl chloride | C7H6ClNO2S | Contains nitro group; alters electronic properties |
These compounds differ mainly in their substituents on the benzene ring, which influences their reactivity and applications. The presence of fluorine in 3-fluoro-4-methylbenzenesulfonyl chloride enhances its electrophilic character compared to its chloro or nitro counterparts, making it unique for specific synthetic pathways and biological interactions .
3-Fluoro-4-methylbenzenesulfonyl chloride (CAS 90260-13-2) emerged as a specialized reagent in the late 20th century, driven by advancements in sulfonyl chloride chemistry. While its structural analog, toluenesulfonyl chloride (TsCl), was first synthesized in the early 1900s, the introduction of fluorine substituents to sulfonyl chlorides gained traction in the 1980s with the growing demand for fluorinated intermediates in pharmaceuticals and agrochemicals. The compound’s development aligns with broader trends in sulfonate ester and sulfonamide synthesis, where electron-withdrawing groups like fluorine enhance reactivity and selectivity in nucleophilic substitution reactions. Early synthetic routes involved direct chlorosulfonation of 3-fluoro-4-methyltoluene, but modern methodologies now leverage catalytic and photocatalytic systems to improve yield and purity.
This compound is pivotal in organic synthesis due to its dual functional groups:
Key applications include:
A comparative analysis of sulfonyl chlorides highlights its unique reactivity (Table 1):
IUPAC Name: 3-Fluoro-4-methylbenzenesulfonyl chloride
Structural Features:
The compound belongs to the class of aryl sulfonyl chlorides, characterized by their utility in introducing sulfonate functionalities into organic frameworks.
3-Fluoro-4-methylbenzenesulfonyl chloride represents a substituted aromatic sulfonyl chloride compound with the molecular formula C₇H₆ClFO₂S and a molecular weight of 208.631 grams per mole [1] [2]. The compound is characterized by a benzene ring bearing three substituents: a fluorine atom at the 3-position (meta position), a methyl group at the 4-position (para position), and a sulfonyl chloride functional group [1]. The Chemical Abstracts Service registry number for this compound is 90260-13-2, and it is also known by the systematic name 3-fluoro-4-methylbenzene-1-sulfonyl chloride [2].
The structural architecture features a planar aromatic ring system with the sulfonyl chloride group adopting a tetrahedral geometry around the sulfur atom [3]. The presence of both electron-withdrawing (fluorine and sulfonyl chloride) and electron-donating (methyl) substituents creates distinct electronic effects within the molecule [4]. The fluorine atom, being highly electronegative, significantly influences the electron density distribution across the aromatic system [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇H₆ClFO₂S | [1] [2] |
Molecular Weight | 208.631 g/mol | [2] |
Melting Point | 44.5-53.5°C | [5] |
Appearance | White to pale yellow crystals | [5] |
Density | 1.4±0.1 g/cm³ | [4] |
Boiling Point | 258.6±28.0°C at 760 mmHg | [4] |
The compound exhibits crystalline morphology, appearing as white to pale yellow crystals or powder with a melting point range of 44.5 to 53.5 degrees Celsius [5] . The relatively low melting point suggests moderate intermolecular forces, consistent with the molecular packing observed in related benzenesulfonyl chloride derivatives [7].
While specific single-crystal X-ray diffraction data for 3-fluoro-4-methylbenzenesulfonyl chloride are not extensively documented in the literature, structural insights can be derived from closely related benzenesulfonyl chloride compounds that have been subjected to comprehensive crystallographic analysis [8] [9]. X-ray crystallographic studies of benzenesulfonyl chloride derivatives typically reveal triclinic or monoclinic crystal systems with space groups that accommodate the molecular geometry and intermolecular interactions [8] [10].
The crystallographic analysis of related compounds demonstrates that benzenesulfonyl chlorides generally adopt molecular conformations where the sulfonyl group is positioned to minimize steric hindrance while maximizing electrostatic stabilization [11]. The sulfur atom in the sulfonyl chloride moiety exhibits tetrahedral coordination with bond angles approaching the ideal tetrahedral value of 109.5 degrees [3].
Comparative studies on similar fluorinated benzenesulfonyl chlorides have shown that the presence of fluorine substituents can influence crystal packing through halogen bonding interactions and dipole-dipole associations [12]. These weak intermolecular forces contribute to the overall stability of the crystalline lattice [12].
Dihedral angle measurements in benzenesulfonyl chloride compounds provide crucial information about molecular conformation and intramolecular interactions. For 4-methylbenzenesulfonyl chloride, a structurally related compound, X-ray crystallographic analysis reveals a dihedral angle between the benzene ring and the chlorine-sulfur-carbon plane of 84.3 degrees [7] [13]. This nearly perpendicular orientation is characteristic of benzenesulfonyl chlorides where molecular packing results from normal van der Waals interactions [7].
The dihedral angle between the aromatic ring and the sulfonyl group is influenced by electronic effects and steric considerations [14]. In compounds containing both fluorine and methyl substituents, the dihedral angles may deviate from those observed in unsubstituted systems due to the different electronic and steric demands of these substituents [14]. The fluorine atom, with its high electronegativity and small size, typically exerts minimal steric influence but significant electronic effects [14].
Studies on related sulfonyl chloride derivatives indicate that torsional angles in the carbon-sulfur dioxide-chlorine moiety typically range from 50 to 70 degrees, which influences both steric interactions and reactivity patterns [14]. These angular relationships are critical for understanding the compound's chemical behavior and intermolecular associations [14].
Comparative crystallographic analysis with other benzenesulfonyl chloride derivatives reveals consistent structural motifs while highlighting the influence of specific substituents [8] [9]. Benzenesulfonyl chloride itself crystallizes in a triclinic system, and substituted derivatives generally maintain similar packing arrangements unless significant steric hindrance is introduced [15].
The introduction of fluorine at the meta position and a methyl group at the para position creates a unique substitution pattern that influences both electronic distribution and crystal packing [4]. Compared to 4-fluorobenzenesulfonyl chloride, which has a melting point of 29-31 degrees Celsius, the additional methyl group in 3-fluoro-4-methylbenzenesulfonyl chloride raises the melting point to 44.5-53.5 degrees Celsius, indicating stronger intermolecular interactions [16] [5].
Compound | Melting Point (°C) | Crystal System | Reference |
---|---|---|---|
Benzenesulfonyl chloride | Not specified | Triclinic | [15] |
4-Fluorobenzenesulfonyl chloride | 29-31 | Not specified | [16] |
4-Methylbenzenesulfonyl chloride | Not specified | Triclinic | [7] |
3-Fluoro-4-methylbenzenesulfonyl chloride | 44.5-53.5 | Not specified | [5] |
Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-fluoro-4-methylbenzenesulfonyl chloride, particularly regarding the aromatic proton environments and the methyl group signals [17] [18]. The proton nuclear magnetic resonance spectrum typically exhibits characteristic patterns for substituted benzenesulfonyl chlorides, with aromatic protons appearing in the 7.0-8.5 parts per million region [19] [18].
In related fluoromethylbenzenesulfonyl chloride compounds, the aromatic protons display complex coupling patterns due to the influence of both the fluorine atom and the methyl substituent [17] [18]. The fluorine nucleus, with its nuclear spin of 1/2, introduces additional coupling complications that can be observed in both proton and fluorine-19 nuclear magnetic resonance spectra [18].
For 4-fluorobenzenesulfonyl chloride, a closely related compound, the proton nuclear magnetic resonance spectrum recorded at 90 megahertz in deuterated chloroform shows characteristic signals with coupling constants reflecting the aromatic substitution pattern [20]. The compound exhibits two sets of doublets with coupling constants of 9.2 hertz between aromatic protons and additional fluorine coupling of 4.8 and 8.0 hertz [20].
The methyl group in 3-fluoro-4-methylbenzenesulfonyl chloride is expected to appear as a singlet in the 2.0-2.5 parts per million region, similar to other para-substituted toluene derivatives [18] [21]. The chemical shift of this methyl signal may be slightly influenced by the meta-fluorine substituent through electronic effects transmitted through the aromatic system [18].
Infrared spectroscopy of 3-fluoro-4-methylbenzenesulfonyl chloride reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule [15] [22]. Sulfonyl chlorides exhibit distinctive strong absorption bands in two key regions: 1410-1370 wavenumbers and 1204-1166 wavenumbers, corresponding to sulfur-oxygen stretching vibrations [23] [19].
The sulfur-chlorine stretching vibration, a critical diagnostic feature for sulfonyl chlorides, typically appears around 375 wavenumbers, with the exact frequency influenced by electronic effects of substituents [22]. For aromatic sulfonyl chlorides, electron-withdrawing substituents such as fluorine tend to shift this band to higher frequencies due to increased bond strength resulting from reduced electron density at the sulfur center [22].
Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Reference |
---|---|---|---|
Sulfur-oxygen stretch (asymmetric) | 1410-1370 | Strong | [23] [19] |
Sulfur-oxygen stretch (symmetric) | 1204-1166 | Strong | [23] [19] |
Sulfur-chlorine stretch | ~375 | Strong | [22] |
Aromatic carbon-hydrogen stretch | 3150-3050 | Medium | [23] |
Aromatic carbon-carbon stretch | 1600, 1475 | Medium-weak | [23] |
The aromatic carbon-hydrogen stretching vibrations appear in the 3150-3050 wavenumber region, while the aromatic carbon-carbon stretching modes are observed around 1600 and 1475 wavenumbers [23]. The methyl group contributes characteristic alkane carbon-hydrogen stretching bands around 3000-2850 wavenumbers and bending vibrations at 1450 and 1375 wavenumbers [23].
The presence of fluorine introduces additional complexity to the infrared spectrum, with carbon-fluorine stretching typically occurring in the 1400-1000 wavenumber region [23]. The exact position and intensity of this band depend on the specific bonding environment and the electronic effects of neighboring substituents [23].
Mass spectrometry of 3-fluoro-4-methylbenzenesulfonyl chloride provides valuable information about molecular fragmentation pathways and structural confirmation [24] [25]. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the intact molecular structure [2]. The presence of chlorine creates a characteristic isotope pattern with the molecular ion plus two peak appearing due to the chlorine-37 isotope [19].
Common fragmentation patterns for benzenesulfonyl chlorides include loss of the chlorine atom (mass 35) to form an arylsulfonyl cation, and subsequent loss of sulfur dioxide (mass 64) to generate substituted benzyl cations [24] [25]. For 3-fluoro-4-methylbenzenesulfonyl chloride, the base peak often corresponds to fragments retaining the aromatic system while losing the sulfonyl chloride functionality [24].
The fragmentation pattern is influenced by the substituent effects of both the fluorine and methyl groups [24] [26]. The methyl group can undergo various rearrangement processes, including migration reactions that lead to unusual fragmentation pathways [24]. The fluorine atom, due to its high electronegativity and small size, tends to remain attached to the aromatic ring during most fragmentation processes [24].
Fragment | Mass-to-Charge Ratio | Proposed Structure | Reference |
---|---|---|---|
Molecular ion | 208 | [C₇H₆ClFO₂S]⁺ | [2] |
Base peak region | ~140-160 | Aryl fragments | [24] |
Characteristic fragments | 91, 107, 135 | Substituted benzyl ions | [25] |
Corrosive